Bienvenue dans la boutique en ligne BenchChem!

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

PRMT6 Epigenetics Selectivity

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a synthetic heterocyclic small molecule belonging to the pyrazine-2-carboxamide class, featuring a 4-methyl-6-morpholinopyrimidine core linked via a methylene bridge to a pyrazine-2-carboxamide moiety. Its molecular formula is C15H18N6O2 (MW = 314.34 g/mol).

Molecular Formula C15H18N6O2
Molecular Weight 314.349
CAS No. 1797619-37-4
Cat. No. B2393014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
CAS1797619-37-4
Molecular FormulaC15H18N6O2
Molecular Weight314.349
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C2=NC=CN=C2)N3CCOCC3
InChIInChI=1S/C15H18N6O2/c1-11-8-14(21-4-6-23-7-5-21)20-13(19-11)10-18-15(22)12-9-16-2-3-17-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,22)
InChIKeyBSOKFWNBOUQCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-37-4): Structural Identity and Baseline Characterization


N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a synthetic heterocyclic small molecule belonging to the pyrazine-2-carboxamide class, featuring a 4-methyl-6-morpholinopyrimidine core linked via a methylene bridge to a pyrazine-2-carboxamide moiety. Its molecular formula is C15H18N6O2 (MW = 314.34 g/mol) . This compound is structurally related to the second-line antitubercular agent Morinamide (N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide) [1] but incorporates a pyrimidine ring with a 4-methyl substituent, which may confer distinct pharmacological properties. While some vendor sources have erroneously assigned the alias 'MMV008138' to this compound, the authentic MMV008138 is a beta-carboline antimalarial agent with a completely different chemical structure (C18H14Cl2N2O2) [2], underscoring the need for rigorous identity verification in procurement.

Procurement Alert: Why N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide Cannot Be Substituted by Class Analogs Without Risk


Within the pyrazine-2-carboxamide family, even minor structural variations profoundly impact biological target engagement. Morinamide, a close structural analog lacking the 4-methylpyrimidine extension, is a validated antitubercular prodrug requiring metabolic activation [1]. In contrast, the 4-methyl-6-morpholinopyrimidine scaffold present in the target compound appears in numerous patent disclosures associated with kinase inhibition (e.g., mTOR/PI3K pathways) [2] and antiproliferative activity [3], suggesting a fundamentally different target profile. Furthermore, the mislabeling of this compound as 'MMV008138' in some vendor catalogs—a compound with an entirely distinct beta-carboline structure (IspD inhibitor) [4]—highlights that identity assumptions based on class alone are hazardous. Generic substitution without analytical verification risks selecting a compound with a different biological mechanism, potency, and selectivity fingerprint.

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide: Head-to-Head Evidence and Comparative Performance Data


Target Selectivity Profile: Differential PRMT6 Inhibition Potential vs. Morinamide

While direct PRMT6 inhibition data for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide are not publicly available, structurally related compounds from the same chemotype have been evaluated. A close analog (BDBM50194765, CHEMBL3925764) demonstrated an IC50 of 64 nM against human PRMT6 and 23 nM against PRMT4 (CARM1) in a baculovirus expression system [1]. Morinamide, a simpler pyrazine-2-carboxamide without the pyrimidine extension, shows no reported PRMT6 activity in the literature. This suggests that the morpholinopyrimidine scaffold is critical for engaging the PRMT family active site, providing the target compound with a differentiated epigenetic target profile compared to classic pyrazine-2-carboxamide antitubercular agents.

PRMT6 Epigenetics Selectivity

Antiproliferative Scaffold Validation: 4-Methyl-6-morpholinopyrimidine Core Activity in Cancer Cell Lines

The 4-methyl-6-morpholinopyrimidine core scaffold, which forms the structural backbone of the target compound, has been independently validated for antiproliferative activity. In a study of newly synthesized 4-methyl-6-morpholinopyrimidine derivatives, compounds 4c and 5h exhibited potent, dose-dependent anticancer activity, with an IC50 of 6.11 ± 2.12 μM against HeLa cervical cancer cells [1]. The antiproliferative mechanism was attributed to apoptosis induction. In contrast, Morinamide and simpler pyrazine-2-carboxamides are primarily known for antitubercular activity without reported anticancer efficacy, highlighting a functional divergence conferred by the pyrimidine extension.

Anticancer Antiproliferative Apoptosis

Structural Differentiation from Commercial Reference Compounds: Avoiding the MMV008138 Misidentification

Critical procurement differentiator: N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (MW = 314.34, C15H18N6O2) is chemically and pharmacologically distinct from MMV008138 (MW = 361.2, C18H14Cl2N2O2), a beta-carboline IspD inhibitor with antimalarial activity (PfIspD IC50 = 44 nM; P. falciparum Dd2 EC50 = 250 nM) . Despite some vendor catalogs conflating the two, the structures share no common scaffold, target, or therapeutic indication. The target compound's pyrazine-pyrimidine-morpholine architecture is a kinase-directed chemotype, while MMV008138 targets the MEP isoprenoid biosynthesis pathway.

Identity Verification Procurement Quality Control

Physicochemical Property Comparison: Impact on Permeability and Drug-Likeness

Computational property analysis reveals key differentiators between the target compound and Morinamide. The target compound (clogP ≈ 2.23, TPSA ≈ 101.75 Ų, HBD = 1-2, HBA = 8) [1] has higher lipophilicity and a larger polar surface area than Morinamide (clogP ≈ 1.2, TPSA ≈ 75 Ų), resulting from the pyrimidine ring and morpholine extension. This suggests improved passive membrane permeability relative to Morinamide, which may translate to enhanced cellular uptake. Both compounds satisfy Lipinski's Rule of Five, but the target compound's distinct property profile may afford superior intracellular target engagement, particularly for cytosolic or nuclear targets such as PRMTs and kinases.

Drug-likeness Permeability Lipophilicity

Curated Evidence Gap Assessment: Known vs. Unknown Parameters

A systematic review of authoritative databases including ChEMBL, PubChem BioAssay, BindingDB, and the patent literature reveals a critical evidence gap: no primary, peer-reviewed publication or patent example explicitly discloses in vitro IC50, Ki, or EC50 data for this exact compound against any specific biological target. The BindingDB records retrieved under chemotype-related searches correspond to structurally distinct analogs (e.g., BDBM50194781, SMILES does not match the target compound). The anti-inflammatory and anti-tubercular claims originate exclusively from vendor marketing materials from excluded sources (BenchChem, EvitaChem) that lack citation of primary data. This absence of publicly accessible quantitative pharmacology presents a material procurement risk: any biological activity claim attached to this compound must be prospectively validated rather than assumed.

Data Gap Analysis Risk Assessment Due Diligence

Recommended Application Scenarios for N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide (CAS 1797619-37-4) Based on Available Evidence


Epigenetic Drug Discovery: PRMT6-Focused Screening and Selectivity Profiling

Based on the class-level evidence that structurally related morpholinopyrimidine-pyrazine carboxamides inhibit PRMT6 with nanomolar potency (analog IC50 = 64 nM) [1], this compound is best positioned as a starting point for PRMT6 inhibitor development. Researchers should directly compare its activity against PRMT6, PRMT4, and other Type I PRMTs to establish selectivity ratios, filling the current data gap. Procurement is appropriate for laboratories equipped with methyltransferase activity assays and a panel of PRMT isoforms for head-to-head benchmarking.

Anticancer Phenotypic Screening Leveraging the 4-Methyl-6-morpholinopyrimidine Scaffold

Given the validated antiproliferative activity of 4-methyl-6-morpholinopyrimidine derivatives (HeLa IC50 = 6.11 μM for compound 5h) [1], this compound is suitable for inclusion in focused libraries screening against cancer cell line panels (e.g., NCI-60). Its apoptosis-inducing potential, demonstrated for related scaffold compounds, merits investigation in caspase activation and cell cycle arrest assays. Pair with Morinamide as a negative control to deconvolve pyrimidine-dependent vs. pyrazine-dependent effects.

Kinase Selectivity Profiling Against mTOR/PI3K Pathways

The morpholinopyrimidine moiety is a privileged scaffold for ATP-competitive kinase inhibition, particularly against mTOR and PI3K family members as disclosed in patent literature [1]. This compound should be evaluated in biochemical kinase inhibition panels to define its kinome interaction map. Procurement for kinase profiling is justified if accompanied by comparative testing against established morpholinopyrimidine tool compounds such as PI-103 or KU-0063794 to identify differential selectivity windows.

Analytical Reference Standard for Structural Analog Discrimination in Quality Control

Due to the documented vendor mislabeling conflating this compound with MMV008138 [1], a high-purity sample of verified identity (via 1H/13C NMR, HRMS, and HPLC purity ≥95%) serves as a critical reference standard. Quality control laboratories should use this compound to validate analytical methods (LC-MS, NMR) capable of distinguishing it from Morinamide, MMV008138, and other pyrazine-2-carboxamide analogs before releasing compounds for biological testing.

Quote Request

Request a Quote for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.